molecular formula C11H15BBrF3N2O2 B2767649 4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole CAS No. 2490472-01-8

4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole

Cat. No.: B2767649
CAS No.: 2490472-01-8
M. Wt: 354.96
InChI Key: XVLKUQRAYQSNKX-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole is a complex organic compound characterized by its bromine, methyl, trifluoromethyl, and boronic acid functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

This compound finds applications in various scientific research areas:

  • Chemistry: Used in organic synthesis, particularly in cross-coupling reactions.

  • Biology: Investigated for potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory or anticancer activity.

  • Industry: Employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent halogenation and functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The trifluoromethyl group can undergo reduction to form trifluoromethanol.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, borane.

  • Substitution: Palladium catalyst, base (e.g., sodium carbonate), solvent (e.g., toluene).

Major Products Formed:

  • Bromate or hypobromite from oxidation.

  • Trifluoromethanol from reduction.

  • Biaryl compounds from Suzuki-Miyaura cross-coupling.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the formation of a boronic acid-palladium complex, which then reacts with an aryl halide.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Potential targets include various enzymes involved in inflammatory or cancer pathways.

  • Pharmacological Activity: Interaction with cellular receptors or signaling pathways.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Lacks the trifluoromethyl group.

  • 4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but lacks the pyrazole ring.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its reactivity and stability compared to similar compounds, making it particularly useful in specific chemical reactions and applications.

Properties

IUPAC Name

4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrF3N2O2/c1-9(2)10(3,4)20-12(19-9)8-6(13)7(11(14,15)16)18(5)17-8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLKUQRAYQSNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2Br)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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